5,10-dimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
5,10-dimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the pyranochromene family. This compound is known for its unique structural features, which include a pyranochromene core fused with a trimethoxyphenyl group. It has garnered significant interest in the scientific community due to its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-dimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves a multi-step process. One common method starts with the condensation of 7-hydroxy-3-phenyl-4H-chromen-4-one with 2,3,4-trimethoxybenzaldehyde and Meldrum’s acid in the presence of a base such as triethylamine. The reaction is carried out in methanol under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
5,10-dimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly for its anticancer properties.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 5,10-dimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell proliferation and apoptosis. The compound may inhibit key enzymes or signaling pathways, leading to reduced cancer cell viability .
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione: A structurally related compound with similar biological activities.
3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives: These compounds share the trimethoxyphenyl group and have shown anticancer activity.
Uniqueness
What sets 5,10-dimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione apart is its specific combination of structural features, which may contribute to its unique biological activities. The presence of both the pyranochromene core and the trimethoxyphenyl group provides a distinct framework for interaction with biological targets.
Properties
Molecular Formula |
C23H22O7 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
5,10-dimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C23H22O7/c1-11-8-17-20(12(2)9-18(25)29-17)23-19(11)14(24)10-16(30-23)13-6-7-15(26-3)22(28-5)21(13)27-4/h6-9,16H,10H2,1-5H3 |
InChI Key |
KGIRVCFYKOKAOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=C(C(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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